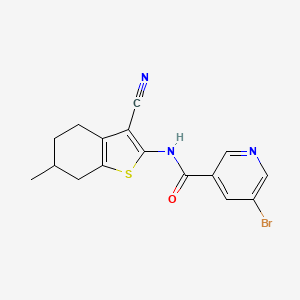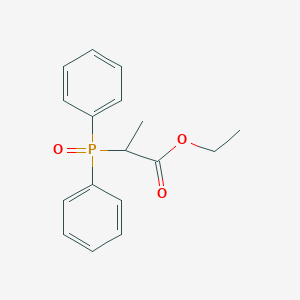![molecular formula C18H20ClNOS2 B4926334 3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)
3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide, commonly known as CMPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.
Scientific Research Applications
CMPT has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, CMPT has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has also been shown to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis. Furthermore, CMPT has been studied for its neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Mechanism of Action
The mechanism of action of CMPT is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in disease progression. For example, in cancer research, CMPT has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, CMPT can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
CMPT has been shown to have various biochemical and physiological effects. In cancer research, CMPT has been found to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, it has also been shown to possess anti-inflammatory properties, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, CMPT has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using CMPT in lab experiments is its high purity and yield, making it a reliable compound for research purposes. In addition, its potential applications in the field of medicine make it a promising compound for further study. However, one of the limitations of using CMPT in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Future Directions
There are several future directions for the study of CMPT. One potential area of research is the development of CMPT derivatives with improved efficacy and specificity for specific disease targets. In addition, further studies are needed to fully understand the mechanism of action of CMPT and its effects on specific signaling pathways. Furthermore, the potential use of CMPT in combination with other therapeutic agents should also be explored, as it may enhance its efficacy and reduce side effects.
Synthesis Methods
The synthesis of CMPT involves the reaction of 2-(4-methylphenylthio)ethylamine with 4-chlorobenzene-1-thiol in the presence of a base, followed by the addition of 3-chloropropionyl chloride. The resulting compound is then purified through column chromatography to obtain CMPT in high yield and purity.
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[2-(4-methylphenyl)sulfanylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS2/c1-14-2-6-16(7-3-14)23-13-11-20-18(21)10-12-22-17-8-4-15(19)5-9-17/h2-9H,10-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUXYRGDVXPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4926275.png)
![N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4926282.png)
![N-(4-{[(2-methoxy-4-nitrophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4926307.png)
![1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)azepane](/img/structure/B4926313.png)
![ethyl 4-[(1,1-dioxido-2,3-dihydro-3-thienyl)amino]benzoate](/img/structure/B4926325.png)


![ethyl 3-[(2-chlorophenyl)amino]-2-(3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinylidene)-3-oxopropanoate](/img/structure/B4926341.png)

![1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B4926352.png)

![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)